molecular formula C12H10N2O3 B2871088 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1006482-46-7

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2871088
CAS No.: 1006482-46-7
M. Wt: 230.223
InChI Key: WHHUOCWLINQUEL-UHFFFAOYSA-N
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Description

Pyrazole Chemistry Evolution in Heterocyclic Research

Pyrazole, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of medicinal and agrochemical research since its discovery in 1883 by Ludwig Knorr. Early work focused on synthesizing pyrazole derivatives via cyclocondensation reactions between hydrazines and β-diketones, as exemplified by Knorr’s pioneering method. Over time, advancements in regioselective functionalization enabled the development of diverse pyrazole-based pharmacophores. For instance, the introduction of sulfonamide groups at the N1 position led to celecoxib, a cyclooxygenase-2 (COX-2) inhibitor, while 3,5-diaryl substitutions produced rimonabant, a cannabinoid receptor antagonist.

Modern synthetic strategies, including microwave-assisted reactions and transition-metal-catalyzed cross-couplings, have expanded access to structurally complex pyrazoles. These innovations have facilitated the exploration of pyrazole derivatives in antiviral, anticancer, and anti-inflammatory applications, as evidenced by over 200 clinical candidates since 2010. The scaffold’s versatility stems from its ability to engage in hydrogen bonding via N–H groups and participate in π–π stacking interactions through aromatic substituents.

Benzodioxin-Substituted Heterocycles in Scientific Literature

Benzodioxin, a fused bicyclic system comprising two oxygen atoms in a 1,4-dioxane ring, has emerged as a privileged structural motif in drug design. Its electron-rich aromatic system enhances molecular stability while improving pharmacokinetic properties such as metabolic resistance and membrane permeability. Notable examples include paroxetine, a selective serotonin reuptake inhibitor (SSRI) featuring a benzodioxolane moiety, and eltoprazine, a 5-HT1A/1B receptor agonist with a 1,4-benzodioxan substituent.

The integration of benzodioxin into heterocyclic frameworks has been particularly impactful in central nervous system (CNS) therapeutics. A 2022 study demonstrated that 1,4-benzodioxan-substituted pyrazoles exhibit enhanced blood-brain barrier penetration compared to their phenyl counterparts, with logBB values improving by 0.3–0.5 units. This structural modification also reduces oxidative metabolism, as shown by a 40% decrease in CYP3A4-mediated clearance in rat liver microsomes.

Emergence of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde in Research

First reported in 2012 (CAS RN: 1006482-46-7), this compound represents a convergence of pyrazole and benzodioxin pharmacophores. Its synthesis typically involves:

  • O-Substitution : Reacting 2,3-dihydro-1,4-benzodioxin-6-ol with 2-chloropyrazine under basic conditions to form the pyrazinyl ether intermediate.
  • Cyclocondensation : Treating the intermediate with hydrazine hydrate to generate the pyrazole core.
  • Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction using phosphorus oxychloride and DMF.

The compound’s strategic placement of reactive groups—a benzodioxin ring at C3 and an aldehyde at C4—enables diverse derivatization pathways. A 2021 study utilized it as a key intermediate in synthesizing N-acylethanolamine acid amidase (NAAA) inhibitors, achieving IC50 values of 12 nM against human recombinant NAAA.

Structural Significance Within Pyrazole Derivative Classification

This compound occupies a unique niche in pyrazole chemistry due to its dual functionality:

Structural Feature Role in Molecular Interactions Example Application Source
1,4-Benzodioxin at C3 Enhances π-stacking with aromatic residues Protein kinase inhibition
Aldehyde at C4 Serves as electrophilic site for Schiff base formation in metal complexes
nucleophilic additions
N1-H Participates in hydrogen bonding Enzyme active site binding

Comparative molecular field analysis (CoMFA) reveals that the benzodioxin moiety increases van der Waals interactions by 18% compared to phenyl-substituted analogues, while the aldehyde group improves solubility (logP = 1.2 vs. 2.4 for methyl derivatives).

Current Research Landscape Analysis

Recent studies (2021–2023) have explored three primary applications:

  • Enzyme Inhibition :

    • As a precursor for NAAA inhibitors, with derivative 31 (R = 3,5-dimethylpyrazole) showing 92% target engagement in murine neuroinflammation models.
    • In acetylcholinesterase inhibition, Schiff base derivatives exhibit IC50 = 0.8 μM, surpassing donepezil’s 1.2 μM in vitro.
  • Materials Science :

    • Incorporated into phenanthroimidazole-based emitters for organic light-emitting diodes (OLEDs), achieving external quantum efficiency (EQE) of 12.4%.
  • Antimicrobial Agents :

    • Copper(II) complexes derived from the aldehyde group demonstrate MIC = 2 μg/mL against Staphylococcus aureus.

Ongoing clinical trials (Phase I/II) are evaluating benzodioxin-pyrazole hybrids for Parkinson’s disease and antibiotic-resistant infections, with preliminary data showing 30% improvement in motor function scores versus placebo.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-7-9-6-13-14-12(9)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5-7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHUOCWLINQUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(C=NN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006482-46-7
Record name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate pyrazole derivatives under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require maintaining a specific pH and temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Derivatives with Benzodioxin Moieties

Compound Name Substituents on Pyrazole Key Functional Groups Biological Activity/Application Reference
Target Compound 4-Chlorophenyl, benzodioxin-6-yl Carbaldehyde Not explicitly reported (structural analog studies suggest antimicrobial/antioxidant potential)
3-(2,3-Dihydro-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl, benzodioxin-6-yl Carbaldehyde Intermediate for further derivatization; no explicit activity data
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Varied aryl groups Carbonitrile Antioxidant (IC₅₀: 25–100 μg/mL), antimicrobial (MIC: 8–64 μg/mL)
  • Functional Group Impact: The carbaldehyde group in the target compound is more reactive than the carbonitrile group in derivatives, making it a versatile intermediate for synthesizing hydrazones or Schiff bases for drug development .

Heterocyclic Compounds with Benzodioxin/Dioxane Moieties

Compound Name Core Structure Key Features Biological Activity Reference
Silybin (1,4-dioxane-containing flavonoid) Flavonoid + 1,4-dioxane Hydroxy methyl at C-2" Antihepatotoxic (SGOT/SGPT reduction comparable to silymarin)
D4476 (Immunotherapy agent) Imidazole + benzodioxin Pyridinyl substituent Inhibits Treg/Th2 differentiation; reduces M. tuberculosis growth
3',4'-(1",4"-Dioxino) flavone Flavone + 1,4-dioxane No hydroxy methyl Moderate antihepatotoxic activity
  • Unlike D4476 (imidazole-based), the pyrazole core in the target compound may target different enzymatic pathways, such as cyclooxygenase or kinases, due to its distinct electronic profile .

Antioxidant Activity

  • Pyrazole-4-carbonitrile derivatives exhibit moderate DPPH radical scavenging (IC₅₀: ~50 μg/mL) .

Antimicrobial Activity

  • Pyrazole-4-carbonitriles show broad-spectrum activity against S. aureus (MIC: 16 μg/mL) and C. albicans (MIC: 32 μg/mL) . The 4-chlorophenyl group in the target compound could improve Gram-negative bacterial inhibition due to increased hydrophobicity.

Antihepatotoxic Activity

  • Flavonoids with 1,4-dioxane rings (e.g., 3',4'-dioxino flavone) reduce SGOT/SGPT levels by 40–50% in rat models . The benzodioxin moiety in the target compound may offer superior hepatoprotection due to enhanced metabolic stability.

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications based on current literature.

  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 1019007-45-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzodioxin derivatives with pyrazole intermediates. Various synthetic routes have been documented, emphasizing the versatility of pyrazole derivatives in medicinal chemistry.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole have shown efficacy against various bacterial strains such as E. coli and S. aureus. A comparative study revealed that certain derivatives inhibited bacterial growth effectively, with some compounds demonstrating activity comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole compounds. In a carrageenan-induced paw edema model, derivatives showed substantial inhibition of inflammation markers. For example, one study reported that specific pyrazole derivatives achieved up to 84.2% inhibition in inflammation compared to standard drugs like diclofenac .

Antitumor Activity

The antitumor effects of pyrazole compounds have been explored extensively. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, a derivative was found to significantly reduce tumor size in animal models .

Antiviral and Antiparasitic Effects

Emerging research suggests that certain pyrazole derivatives possess antiviral and antiparasitic activities. These compounds have been tested against viral strains and parasites with promising results, indicating their potential for developing new antiviral drugs .

Case Studies

Study Findings Reference
Pyrazole Derivatives in Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus
Anti-inflammatory ActivityUp to 84.2% inhibition in paw edema model
Antitumor EffectsInduction of apoptosis in cancer cells
Antiviral ActivityPromising results against viral strains

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